molecular formula C10H13NO2 B13009604 (2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid

(2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid

Cat. No.: B13009604
M. Wt: 179.22 g/mol
InChI Key: RAXDTKWYXLIFNK-VIFPVBQESA-N
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Description

(2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid is a chiral non-proteinogenic amino acid characterized by a phenyl ring substituted with methyl groups at the 2- and 4-positions and an acetic acid backbone. It is available as a hydrochloride salt (CAS: 1391458-97-1; molecular formula: C₁₀H₁₄ClNO₂; molecular weight: 215.68) for research purposes .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid

InChI

InChI=1S/C10H13NO2/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

RAXDTKWYXLIFNK-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C(=O)O)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,4-dimethylbenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or anhydrides are often used in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
The compound is utilized as a building block in the synthesis of various pharmaceuticals. Its chiral nature makes it an essential component in the development of enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts. For instance, (2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid derivatives have been explored for their potential as ligands in targeting specific receptors involved in diseases such as cancer and neurological disorders .

1.2 Anticancer Research
Research indicates that compounds derived from this compound can act as inhibitors for certain cancer-related pathways. In particular, studies have shown that modifications of this amino acid can lead to the development of novel anticancer agents that target specific cellular mechanisms involved in tumor growth and metastasis .

Synthesis of Chiral Compounds

2.1 Chiral Catalysts
The compound serves as a precursor for synthesizing chiral catalysts used in asymmetric synthesis. Its ability to influence the stereochemistry of reactions allows for the production of a wide range of chiral molecules, which are crucial in the pharmaceutical industry .

Table 1: Examples of Chiral Compounds Derived from this compound

Compound NameApplication Area
(S)-N-acetyl-2-amino-3-(2,4-dimethylphenyl)propionic acidAnticancer agents
(S)-3-(4-methylphenyl)-3-hydroxypropanoic acidChiral building blocks
(S)-N-benzyl-2-amino-3-(4-fluorophenyl)propionic acidNeurological disorder treatments

Biological Applications

3.1 Neurotransmitter Modulation
Research has indicated that derivatives of this compound may play a role in neurotransmitter modulation. These compounds have been investigated for their potential effects on neurotransmitter receptors, particularly those related to glutamate signaling pathways . This modulation could lead to therapeutic strategies for treating conditions such as depression and anxiety.

3.2 Antioxidant Properties
Studies have also highlighted the antioxidant properties of certain derivatives of this amino acid. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the chiral center and the functional groups of the compound. The pathways involved could include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The biological and chemical profiles of aromatic amino acids are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs of (2S)-2-amino-2-(2,4-dimethylphenyl)acetic Acid
Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Properties/Notes
This compound 2,4-dimethyl 1391458-97-1* C₁₀H₁₄ClNO₂ 215.68 Hydrochloride salt; research use only
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid 4-methoxy 24593-48-4 C₉H₁₁NO₃ 181.19 Electron-donating methoxy group; enhanced solubility
(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid 4-CF₃ 144789-75-3 C₉H₈F₃NO₂ 219.16 Electron-withdrawing CF₃ group; potential metabolic stability
(2S)-2-amino-2-(2,4-difluorophenyl)acetic acid 2,4-difluoro 240409-02-3 C₈H₇F₂NO₂ 187.14 Fluorine substituents; increased lipophilicity
(2S)-2-amino-2-(2,4-dimethoxyphenyl)acetic acid 2,4-dimethoxy 117468-91-4 C₁₀H₁₃NO₄ 211.21 Polar methoxy groups; potential for hydrogen bonding

*Hydrochloride salt.

Key Observations :

  • Electron Effects : Methyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups alter electronic density on the phenyl ring, influencing solubility and receptor interactions.
  • Steric Effects : 2,4-Dimethyl groups introduce steric bulk, which may hinder binding in certain enzymatic pockets compared to smaller substituents like fluorine .
Collagenase Inhibition ():
  • Analog: (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (IC₅₀: 1.48 mM) and its 2,6-dichloro isomer (IC₅₀: 1.31 mM) showed similar inhibition potency, differing only in chlorine position.
  • Docking Analysis :
    • The 2,4-dichloro analog formed a hydrogen bond (2.202 Å) with Gln215 and a π–π interaction (4.127 Å) with Tyr201.
    • The 2,6-dichloro analog had a shorter hydrogen bond (1.961 Å) but a longer π–π interaction (4.249 Å) .

Implications: Substituent position on the aromatic ring critically modulates binding interactions, even with similar IC₅₀ values. For this compound, the methyl groups may similarly influence interactions with target proteins, though experimental validation is needed.

Biological Activity

(2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid, also known as a derivative of phenylalanine, has garnered attention in the scientific community for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its specific stereochemistry, which significantly influences its biological activity. The presence of the 2,4-dimethylphenyl group contributes to its lipophilicity and ability to interact with biological membranes.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. The amino and carboxylic groups facilitate hydrogen bonding and electrostatic interactions, making it a potential ligand for several biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance:

  • Cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown IC50 values ranging from 0.12 to 15.63 µM against human cancer cells such as MCF-7 (breast adenocarcinoma) and U-937 (acute monocytic leukemia) .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death . Flow cytometry assays demonstrated that the compound acts in a dose-dependent manner.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Neurotransmitter Modulation : Studies suggest that this compound may enhance the release of neurotransmitters such as dopamine and serotonin, potentially benefiting conditions like depression and anxiety .
  • Oxidative Stress Reduction : It has been shown to reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurodegeneration .

Summary of Research Findings

Study Focus Findings Reference
Anticancer ActivitySignificant cytotoxicity against MCF-7 and U-937 cell lines; IC50 values 0.12 - 15.63 µM
Apoptosis InductionInduces apoptosis in a dose-dependent manner in cancer cells
Neuroprotective EffectsEnhances neurotransmitter release; reduces oxidative stress

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 cells. Results indicated that treatment led to a significant decrease in cell viability with an observed increase in apoptotic markers after 24 hours of exposure.
  • Neuroprotective Mechanisms : In another study focusing on neuroprotection, the compound was administered to neuronal cultures exposed to oxidative stress. The results demonstrated a marked reduction in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-mediated approaches or enzymatic resolution. For example, asymmetric hydrogenation using palladium catalysts or chiral ligands (e.g., BINAP) can enhance stereochemical control. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (>98%) . Crystallographic analysis (e.g., X-ray diffraction) can confirm absolute configuration, as demonstrated in structurally related amino acid derivatives .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for stereochemical confirmation and substituent effects (e.g., aromatic protons in 2,4-dimethylphenyl groups).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in analogs like (2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid .
  • DFT calculations : Predict molecular electrostatic potentials to assess reactivity or binding interactions .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC/UPLC : Use reverse-phase columns with UV detection for quantifying impurities.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and detect degradation products.
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability under storage conditions. Pharmacopeial standards for related amino acid derivatives (e.g., USP monographs) provide validation frameworks .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically evaluated for derivatives of this compound in enzyme inhibition studies?

  • Methodological Answer :

Synthesize analogs : Vary substituents on the phenyl ring (e.g., halogens, methoxy groups) or modify the acetic acid backbone.

Enzymatic assays : Measure IC50_{50} values against target enzymes (e.g., collagenase or kinase isoforms).

Docking studies : Use software like AutoDock Vina to predict binding modes. For example, chlorine positioning in (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid alters π–π interactions with Tyr201 in collagenase, affecting IC50_{50} by 0.17 mM .

Kinetic analysis : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots.

Q. What strategies resolve contradictions in bioactivity data between structural analogs?

  • Methodological Answer :

  • Meta-analysis : Compare datasets for analogs with minor structural differences (e.g., 2,4-dimethyl vs. 2,6-dimethylphenyl groups). In collagenase inhibitors, a chlorine substituent’s position (para vs. meta) reduced Gibbs free energy by 0.1 kcal/mol, explaining IC50_{50} variations .
  • Crystallographic validation : Resolve enzyme-ligand complexes to identify steric clashes or suboptimal hydrogen bonding.
  • Solubility corrections : Adjust activity data for solubility differences using partition coefficient (LogP) measurements.

Q. How can in vitro and in vivo models be optimized to evaluate neuropharmacological potential, as seen in related compounds like J-147?

  • Methodological Answer :

  • In vitro models : Use primary neuronal cultures or SH-SY5Y cells to assess neuroprotective effects against oxidative stress (e.g., H2_2O2_2-induced apoptosis).
  • In vivo models : Employ transgenic Alzheimer’s mice (e.g., APP/PS1) to test cognitive improvement in Morris water maze assays. J-147, a 2,4-dimethylphenyl-containing compound, showed efficacy in reducing amyloid-beta plaques via mitochondrial modulation .
  • Metabolic profiling : Track brain penetration and metabolite stability using LC-MS/MS.

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
  • MD simulations : Model binding dynamics with target proteins (e.g., 100-ns simulations to assess ligand-receptor stability).
  • QSAR models : Corrogate physicochemical descriptors (e.g., polar surface area, LogD) with experimental permeability data .

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